2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione
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Overview
Description
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione is a chemical compound with the molecular formula C16H10O4 and a molecular weight of 266.25 g/mol . This compound is known for its unique structure, which includes a fused anthraquinone and dioxine ring system. It is primarily used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione typically involves the condensation of 2-bromo-1,4-dihydroxyanthraquinone with amino alcohols . This reaction initially forms 2-substituted amino-1,4-dihydroxy anthraquinone, which is then converted under more stringent reaction conditions into the ring-closed this compound analogue . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research and application needs .
Chemical Reactions Analysis
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Researchers study its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential medicinal properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione can be compared with other similar compounds, such as:
Anthraquinone derivatives: These compounds share a similar anthraquinone core but differ in their substituents and ring systems.
Dioxine derivatives: Compounds with a dioxine ring system that may have different functional groups attached.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10O4 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2,3-dihydronaphtho[2,3-h][1,4]benzodioxine-7,12-dione |
InChI |
InChI=1S/C16H10O4/c17-14-9-3-1-2-4-10(9)15(18)13-11(14)5-6-12-16(13)20-8-7-19-12/h1-6H,7-8H2 |
InChI Key |
JPNRAFKCDBJGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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